(2-Aminoquinazolin-7-yl)boronicacid
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Overview
Description
(2-Aminoquinazolin-7-yl)boronic acid is an organoboron compound that features a quinazoline ring substituted with an amino group at the 2-position and a boronic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoquinazolin-7-yl)boronic acid typically involves the borylation of quinazoline derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a convenient method for synthesizing boronic acids.
Industrial Production Methods
Industrial production of (2-Aminoquinazolin-7-yl)boronic acid may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and other scalable technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted quinazoline derivatives .
Scientific Research Applications
(2-Aminoquinazolin-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminoquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The quinazoline ring can interact with various receptors and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Quinazoline derivatives
- Arylboronic acids
Uniqueness
(2-Aminoquinazolin-7-yl)boronic acid is unique due to the combination of the quinazoline ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H8BN3O2 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
(2-aminoquinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c10-8-11-4-5-1-2-6(9(13)14)3-7(5)12-8/h1-4,13-14H,(H2,10,11,12) |
InChI Key |
SLOVBMZTDCGNEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC(=NC=C2C=C1)N)(O)O |
Origin of Product |
United States |
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